molecular formula C6H8N2O B1584883 2-Methoxy-6-methylpyrazine CAS No. 2882-21-5

2-Methoxy-6-methylpyrazine

Numéro de catalogue B1584883
Numéro CAS: 2882-21-5
Poids moléculaire: 124.14 g/mol
Clé InChI: MYDVJLOKNIAHPH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-Methoxy-6-methylpyrazine is a chemical compound with the molecular formula C6H8N2O . It has an average mass of 124.141 Da and a monoisotopic mass of 124.063660 Da . This compound is used as a flavoring agent for foods and beverages, and it has an aroma reminiscent of hazelnut, almond, and peanut .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-6-methylpyrazine consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted with a methoxy group (OCH3) at the 2nd position and a methyl group (CH3) at the 6th position .


Physical And Chemical Properties Analysis

2-Methoxy-6-methylpyrazine has a density of 1.1±0.1 g/cm3, a boiling point of 170.6±35.0 °C at 760 mmHg, and a vapor pressure of 1.9±0.3 mmHg at 25°C . It also has a flash point of 62.7±14.9 °C . The compound is a liquid or solid or semi-solid at room temperature .

Applications De Recherche Scientifique

Tubulin Polymerization Inhibition

A study by Minegishi et al. (2015) described the synthesis of a series of indenopyrazoles, including a compound similar to 2-Methoxy-6-methylpyrazine, showing promising antiproliferative activity towards human cancer cells. This compound was identified as a tubulin inhibitor, which suggests a potential application in cancer treatment through the inhibition of tubulin polymerization and induction of cell cycle arrest in cancer cells (Minegishi et al., 2015).

Viticulture and Enology

Dunlevy et al. (2013) explored the biosynthesis of methoxypyrazines, including compounds structurally related to 2-Methoxy-6-methylpyrazine, in grape berries. This research is significant for viticulture and enology, as it helps in understanding the flavor profile of wines, particularly in varieties like Cabernet Sauvignon. The study identified genetic determinants that influence the accumulation of these compounds in grapes, which is crucial for wine quality and flavor (Dunlevy et al., 2013).

Aroma Chemistry

Candelon et al. (2010) discussed a synthetic route to create asymmetrically substituted methoxypyrazines, including variants of 2-Methoxy-6-methylpyrazine. These compounds are relevant in aroma chemistry, as they contribute to the flavors of various foods and beverages. This research is particularly useful for developing flavorings and understanding the sensory properties of food products (Candelon et al., 2010).

Environmental Impact Assessment

Gish et al. (2011) conducted a study on the environmental impact of herbicides, focusing on compounds including 2-Methoxy-6-methylpyrazine. This research provides insights into the behavior of such compounds in the environment, particularly their volatilization and runoff losses, which is essential for understanding their environmental footprint and guiding agricultural practices (Gish et al., 2011).

Analytical Chemistry

Sala et al. (2000) developed a method for determining various 2-methoxypyrazines, including 2-Methoxy-6-methylpyrazine, in musts. This technique, involving headspace solid-phase microextraction and gas chromatography, is vital in analytical chemistry for the accurate quantification of these compounds in food and beverage samples, which is critical for quality control and product development (Sala et al., 2000).

Safety And Hazards

2-Methoxy-6-methylpyrazine is classified as a flammable liquid and vapor, and it is harmful if swallowed . Safety precautions include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be rinsed with water .

Propriétés

IUPAC Name

2-methoxy-6-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-3-7-4-6(8-5)9-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDVJLOKNIAHPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30878916
Record name PYRAZINE, 2-METHOXY-6-METHYL-
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Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

170.00 to 171.00 °C. @ 760.00 mm Hg
Record name 2-Methoxy-6-methylpyrazine
Source Human Metabolome Database (HMDB)
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Product Name

2-Methoxy-6-methylpyrazine

CAS RN

2882-21-5
Record name 2-Methoxy-6-methylpyrazine
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Record name 2-Methoxy-6-methylpyrazine
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Record name Pyrazine, 2-methoxy-6-methyl-
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Record name PYRAZINE, 2-METHOXY-6-METHYL-
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Record name 2-methoxy-6-methylpyrazine
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Record name 2-METHOXY-6-METHYLPYRAZINE
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Record name 2-Methoxy-6-methylpyrazine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the methyl group's position in the structure of 2-methoxy-3-methylpyrazine?

A1: Research indicates that the position of the methyl group relative to the methoxy group in 2-methoxy-3-methylpyrazine plays a crucial role in its fragmentation pattern during mass spectrometry. Specifically, the presence of the methyl group at the 3-position, adjacent to the methoxy group, enables a skeletal rearrangement in the molecular ion, leading to the loss of a water molecule (H₂O) []. This fragmentation pathway is not observed in isomers where the methyl group is located at a different position, such as in 2-methoxy-6-methylpyrazine []. This suggests a unique interaction between the adjacent methoxy and methyl groups influences the compound's stability and reactivity under specific conditions.

Q2: Has 2-methoxy-3-methylpyrazine been identified in any natural sources?

A2: Yes, 2-methoxy-3-methylpyrazine is a naturally occurring compound. It has been identified as a key aroma component in certain bacterial strains, notably those belonging to the genera Serratia and Cedecea []. Notably, 2-methoxy-3-methylpyrazine is particularly abundant in odoriferous strains of Serratia, including S. rubidaea, S. odorifera, and S. ficaria []. These findings highlight the role of this compound in the characteristic "potato-like" odor produced by these bacterial species.

Q3: Can the concentration of 2-methoxy-3-methylpyrazine be influenced by food processing techniques?

A3: Yes, food processing techniques can significantly impact the concentration of 2-methoxy-3-methylpyrazine. For instance, drying acid-hydrolyzed rice bran protein concentrate leads to an increase in the concentration of 2-methoxy-3-methylpyrazine []. This suggests that the drying process, potentially through reactions like the Maillard reaction, contributes to the formation and/or concentration of this compound in food products.

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